molecular formula C8H11ClFNO2S B1664387 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride CAS No. 30827-99-7

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride

Cat. No. B1664387
CAS RN: 30827-99-7
M. Wt: 239.7 g/mol
InChI Key: WRDABNWSWOHGMS-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, also known as AEBSF, is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, but AEBSF is more stable at low pH values .


Molecular Structure Analysis

The molecular formula of AEBSF is C8H10FNO2S·HCl . This indicates that it contains eight carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, two oxygen atoms, one sulfur atom, and one chloride atom.


Chemical Reactions Analysis

AEBSF is an irreversible serine protease inhibitor . It has been shown to inhibit trypsin, chymotrypsin, plasmin kallikrein, and thrombin . The inhibition constants are similar to those of phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP) .


Physical And Chemical Properties Analysis

AEBSF is a powder with a melting point of 183-191 °C . It is soluble in water up to 50 mg/mL and is stable for up to six months if stored refrigerated at a pH of less than 7 .

Scientific Research Applications

  • Inhibition of Embryo Implantation and Cell Adhesion : AEBSF has been studied for its potential use in contraception due to its inhibitory effect on embryo implantation in rats. It disrupts the growth of blastocysts on endometrial cells and inhibits the adhesion of HeLa cells on human umbilical vein endothelial cells (HUVECs). This effect suggests its potential as a leading compound for novel contraceptives, as it might interfere with the extracellular matrix remodeling process involved in implantation (Jiang et al., 2011). A related study also demonstrated its reversible inhibitory effect on embryo implantation in mice, further indicating its potential in postcoital contraception (Sun et al., 2007).

  • Protease Inhibition in Various Applications : AEBSF is a potent and non-toxic inhibitor of platelet-activating factor (PAF)-degrading acetylhydrolase, which could be valuable in studies of acetylhydrolase (Dentan et al., 1996). It also shows promise in controlling product clipping during cell-culture development for HIV antibody production, as it can undergo hydrolysis under certain conditions, thus providing guidance for optimizing AEBSF-addition strategies (Huang et al., 2018).

  • Blood-Brain Barrier Protection : AEBSF has shown effectiveness in attenuating tumor-necrosis-factor-alpha-induced blood-brain barrier opening in newborn pigs. This suggests its potential in preventing vasogenic brain edema formation (Megyeri et al., 1999).

  • Development of Novel Compounds and Materials : AEBSF has been used in the synthesis of novel compounds, such as N-substituted phenyl benzenesulfonylureas, which could have diverse applications in synthetic chemistry (Ta-n, 2015). It's also involved in the creation of covalent inhibitor libraries for enzyme studies (Tolmachova et al., 2018).

  • Enzyme Inhibition Studies : AEBSF has been studied for its role as an inhibitor in various enzymatic processes. For example, it can decrease sperm penetration during porcine fertilization in vitro by inhibiting sperm binding to the zona pellucida and acrosome reaction, demonstrating its impact on reproductive biology (Beek et al., 2015).

  • Photovoltaic Applications : Interestingly, AEBSF has been used in the field of solar energy, specifically in mixed-halide perovskite solar cells. It helps to suppress initial vertical halide phase separation during crystallization, thereby improving the efficiency and stability of these solar cells (Zheng et al., 2022).

Safety And Hazards

AEBSF can cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This serine protease, located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins (SREBP) . By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .

properties

IUPAC Name

4-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDABNWSWOHGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)S(=O)(=O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184830
Record name 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride
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Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride

CAS RN

30827-99-7
Record name 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride
Source CAS Common Chemistry
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Record name Pefabloc SC
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Record name 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride
Source EPA DSSTox
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Record name Benzenesulfonyl fluoride, 4-(2-aminoethyl)-, hydrochloride (1:1)
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Record name 4-(2-aminoethyl)benzenesulfonylfluoride hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,220
Citations
Y Jiang, Y Shi, Y He, J Du, R Li, H Shi, Z Sun, J Wang - Contraception, 2011 - Elsevier
BACKGROUND: This study was conducted to observe the in vivo effect of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) on embryo implantation in rats and its in vitro …
Number of citations: 14 www.sciencedirect.com
Z Sun, H Shi, Z Gu, J Wang, Q Shen - Contraception, 2007 - Elsevier
BACKGROUND: The study was conducted to investigate the inhibitory effect of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) on embryo implantation in mice with a …
Number of citations: 14 www.sciencedirect.com
J Beek, H Nauwynck, R Appeltant, D Maes… - Theriogenology, 2015 - Elsevier
Serine proteases are involved in mammalian fertilization. Inhibitors of serine proteases can be applied to investigate at which point these enzymes exert their action. We selected two …
Number of citations: 7 www.sciencedirect.com
M Blatnik, CI Soderstrom - Clinical endocrinology, 2011 - Wiley Online Library
Objective and methods To better understand acylghrelin plasma stability, human synthetic acylghrelin was spiked into plasma and tracked by liquid chromatography tandem mass …
Number of citations: 64 onlinelibrary.wiley.com
A Bock, M Kelher, S Khan, K Hansen… - Blood, 2010 - Elsevier
Abstract 1119 Thrombin is a multifunctional serine protease involved in hemostasis, fibrinolysis, and pro-inflammatory activation of innate immunity through stimulation of protease-…
Number of citations: 2 www.sciencedirect.com
RA Barata, MHG Andrade, RD Rodrigues… - Journal of Bioscience …, 2002 - Elsevier
An alkaline serineprotease, capable of hydrolyzing Nα-benzoyl- dl arginine p-nitroanilide, was secreted by Fusarium oxysporum var. lini grown in the presence of gelatin as the sole …
Number of citations: 54 www.sciencedirect.com
J Usukura, E Usukura, A Narita, A Yagi… - Microscopy and …, 2015 - cambridge.org
Atomic force microscope (AFM) is capable of detecting topological surface structure of living cells in aqueous condition, but not able to describe inside of the cells directly. Recently, …
Number of citations: 6 www.cambridge.org
M Lucattelli, B Bartalesi… - Respiratory …, 2005 - respiratory-research.biomedcentral …
The separation of emphysema from fibrosis is not as clear-cut as it was thought in early studies. These two pathologies may be present at the same time in human lungs and in mice …
L Shi, N Rosenzweig, Z Rosenzweig - Analytical chemistry, 2007 - ACS Publications
The paper describes the development and characterization of analytical properties of quantum dot-based probes for enzymatic activity and for screening enzyme inhibitors. The …
Number of citations: 182 pubs.acs.org
H Wang, S Wu, X Chu, RQ Yu - scholar.archive.org
T7 Exonuclease was obtained from New England Biolabs (Ipswich, MA). Tween-20, β-mercaptoethanol, ethylene glycol-bis(β-aminoethyl ether)-N, N, N′, N′-tetraacetic acid (EGTA), …
Number of citations: 0 scholar.archive.org

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